Amino-modifier-C6-dccep

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amino-modifier-C6-dccep is a versatile compound used primarily in the field of oligonucleotide synthesis. It is a phosphoramidite reagent that introduces an amino group into oligonucleotides, which can then be used for various labeling and conjugation purposes. This compound is particularly valuable for its ability to facilitate the attachment of different ligands, such as fluorescent dyes, biotin, and enzymes, to oligonucleotides, enhancing their utility in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amino-modifier-C6-dccep is synthesized through a series of chemical reactions involving the modification of deoxythymidine. The process typically involves the following steps:

Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of deoxythymidine is protected using a dimethoxytrityl (DMT) group.

Introduction of the amino group: The protected deoxythymidine is then reacted with a trifluoroacetylaminohexyl group to introduce the amino functionality.

Phosphitylation: The final step involves the phosphitylation of the modified deoxythymidine to produce the phosphoramidite reagent.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process is optimized for efficiency and yield, ensuring the production of high-purity reagent suitable for use in automated oligonucleotide synthesizers .

Chemical Reactions Analysis

Types of Reactions: Amino-modifier-C6-dccep primarily undergoes substitution reactions, where the amino group reacts with various ligands to form stable conjugates. The common types of reactions include:

NHS ester reactions: The amino group reacts with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.

EDC-mediated reactions: The amino group can also react with carboxyl groups in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form amide bonds

Common Reagents and Conditions:

NHS esters: Used for labeling with fluorescent dyes, biotin, and other ligands.

EDC: Used for conjugation to carboxyl-functionalized surfaces or molecules.

Reaction conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures

Major Products: The major products formed from these reactions are oligonucleotide conjugates labeled with various ligands, such as fluorescent dyes, biotin, and enzymes. These conjugates are used in a wide range of applications, including molecular diagnostics, gene expression studies, and biomolecular interactions .

Scientific Research Applications

Amino-modifier-C6-dccep has a broad range of applications in scientific research:

Chemistry: Used in the synthesis of labeled oligonucleotides for studying chemical reactions and interactions.

Biology: Facilitates the labeling of DNA and RNA for use in various biological assays, including fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR).

Medicine: Used in the development of diagnostic probes and therapeutic oligonucleotides for detecting and treating genetic disorders.

Industry: Employed in the production of oligonucleotide-based products, such as DNA microarrays and biosensors .

Mechanism of Action

The mechanism of action of Amino-modifier-C6-dccep involves the introduction of an amino group into oligonucleotides, which can then be used for various labeling and conjugation purposes. The amino group serves as a reactive site for the attachment of different ligands, enhancing the functionality of the oligonucleotides. The molecular targets and pathways involved depend on the specific application and the type of ligand attached .

Comparison with Similar Compounds

Amino-modifier-C6-dccep is unique in its ability to introduce an amino group into oligonucleotides, allowing for versatile labeling and conjugation. Similar compounds include:

Amino-modifier-C3-dT: Introduces a shorter spacer arm, which may be less suitable for certain applications.

Amino-modifier-C12: Introduces a longer spacer arm, which may be beneficial for specific applications requiring greater flexibility.

Amino-modifier-C6-dA: Similar functionality but used for adenine residues instead of thymidine.

Each of these compounds has its own advantages and limitations, making this compound a valuable addition to the toolkit of oligonucleotide synthesis .

Biological Activity

Amino-modifier-C6-dccep is a specialized compound utilized in oligonucleotide synthesis, particularly for the incorporation of amino functionalities into nucleic acids. This modification enhances the ability to conjugate oligonucleotides with various biomolecules, thus expanding their applications in molecular biology, diagnostics, and therapeutic development. This article explores the biological activity of this compound, focusing on its chemical properties, synthesis methods, applications, and relevant case studies.

This compound features a six-carbon linker connecting a primary amine to a deoxycytidine (dc) residue. The primary amine allows for subsequent conjugation reactions without interfering with the oligonucleotide's function. Key characteristics include:

- Structure : The primary amine is distanced from the oligonucleotide backbone by ten atoms post-deprotection, minimizing steric hindrance during interactions with other molecules.

- Base-labile Protection : The compound is equipped with a trifluoroacetyl (TFA) protecting group that is removed during cleavage, facilitating easy access to the amino group for further modifications.

- Stability : Stability in solution is typically 2-3 days, necessitating careful handling and storage under appropriate conditions to maintain integrity.

Synthesis

The synthesis of this compound involves standard phosphoramidite chemistry used in automated synthesizers. It can be incorporated into oligonucleotides during solid-phase synthesis, replacing traditional nucleotides. The process includes:

- Coupling : The amino-modifier is coupled to the growing oligonucleotide chain using standard phosphoramidite techniques.

- Deprotection : Following synthesis, the TFA group is removed to reveal the free amine for conjugation.

- Purification : The modified oligonucleotide is purified to remove any unreacted starting materials or by-products.

Applications

This compound has a wide range of applications in molecular biology:

- Conjugation : It serves as a versatile handle for attaching dyes, labels, or therapeutic agents to oligonucleotides. This feature is crucial for developing diagnostic probes and therapeutic agents.

- FRET Probes : Used in fluorescence resonance energy transfer (FRET) applications where precise labeling is necessary for detecting molecular interactions.

- Gene Delivery Systems : Enhances the delivery efficiency of antisense oligonucleotides by facilitating their conjugation to targeting moieties.

1. Conjugation Efficiency Studies

A study evaluated the conjugation efficiency of this compound with various biomolecules. Results indicated that oligonucleotides modified with this compound exhibited high conjugation rates with NHS esters and other reactive groups, demonstrating its utility in creating multifunctional probes .

| Reaction Type | Conjugation Efficiency (%) |

|---|---|

| NHS Ester | 85 |

| Isothiocyanate | 78 |

| Biotin Conjugation | 90 |

2. Therapeutic Applications

Research has shown that oligonucleotides modified with this compound can effectively deliver therapeutic agents across cellular membranes. One study reported successful delivery of siRNA targeting cancer cells using nanoparticles decorated with amino-modified oligonucleotides .

3. Diagnostic Applications

In diagnostic applications, oligonucleotides labeled with fluorescent dyes via this compound were employed in microarray assays. These assays demonstrated enhanced sensitivity and specificity due to improved signal detection from efficiently conjugated labels .

Properties

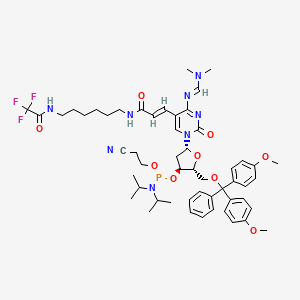

Molecular Formula |

C53H68F3N8O9P |

|---|---|

Molecular Weight |

1049.1 g/mol |

IUPAC Name |

(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-(dimethylaminomethylideneamino)-2-oxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide |

InChI |

InChI=1S/C53H68F3N8O9P/c1-37(2)64(38(3)4)74(71-32-16-29-57)73-45-33-48(63-34-39(49(61-51(63)67)60-36-62(5)6)19-28-47(65)58-30-14-9-10-15-31-59-50(66)53(54,55)56)72-46(45)35-70-52(40-17-12-11-13-18-40,41-20-24-43(68-7)25-21-41)42-22-26-44(69-8)27-23-42/h11-13,17-28,34,36-38,45-46,48H,9-10,14-16,30-33,35H2,1-8H3,(H,58,65)(H,59,66)/b28-19+,60-36?/t45-,46+,48+,74?/m0/s1 |

InChI Key |

BOZPQLMADZRBAJ-FIQUUGQHSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N=CN(C)C)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N=CN(C)C)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.